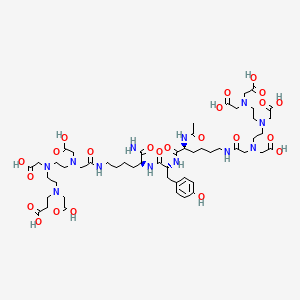
di-DTPA-LTL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Di-DTPA-LTL is a bivalent hapten based on a tyrosine-containing polypeptide design. It is known for its good hydrophilicity and biological distribution. The compound is labeled with indium-111 and iodine-131, making it useful in tumor radioimmunoimaging, particularly for primary colorectal cancer patients with carcinoembryonic antigen (CEA) .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of di-DTPA-LTL involves the conjugation of diethylenetriaminepentaacetic acid (DTPA) to a tyrosine-containing polypeptide. The process typically includes the following steps:
Activation of DTPA: DTPA is activated using a coupling agent such as N-hydroxysuccinimide (NHS) in the presence of a carbodiimide like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Conjugation: The activated DTPA is then conjugated to the tyrosine-containing polypeptide under mild conditions to form the this compound compound.
Labeling: The compound is labeled with indium-111 and iodine-131 for its application in radioimmunoimaging
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of DTPA and the polypeptide are synthesized and purified.
Automated Conjugation: Automated systems are used to ensure consistent conjugation and labeling with indium-111 and iodine-131.
Quality Control: Rigorous quality control measures are implemented to ensure the purity and efficacy of the final product
Analyse Des Réactions Chimiques
Types of Reactions
Di-DTPA-LTL undergoes several types of chemical reactions, including:
Chelation: The compound forms stable complexes with metal ions such as indium and iodine.
Substitution: The polypeptide backbone can undergo substitution reactions, particularly at the tyrosine residues.
Common Reagents and Conditions
Chelation: Indium chloride and sodium iodide are commonly used reagents for labeling the compound with indium-111 and iodine-131, respectively.
Substitution: Mild acidic or basic conditions are used to facilitate substitution reactions on the polypeptide backbone.
Major Products
The major products formed from these reactions include the indium-111 and iodine-131 labeled this compound, which is used for radioimmunoimaging .
Applications De Recherche Scientifique
Di-DTPA-LTL has several scientific research applications, including:
Chemistry: Used as a chelating agent for metal ions in various chemical reactions.
Biology: Employed in studies involving protein-ligand interactions and enzyme kinetics.
Medicine: Utilized in tumor radioimmunoimaging for primary colorectal cancer patients with carcinoembryonic antigen (CEA).
Industry: Applied in the development of diagnostic imaging agents and radiopharmaceuticals
Mécanisme D'action
Di-DTPA-LTL exerts its effects through the following mechanisms:
Chelation: The compound forms stable complexes with metal ions, which are then used for imaging purposes.
Targeting: The labeled compound targets carcinoembryonic antigen (CEA) in primary colorectal cancer cells, allowing for precise imaging of tumors.
Pathways: The compound interacts with specific molecular pathways involved in tumor growth and metastasis, aiding in the detection and monitoring of cancer
Comparaison Avec Des Composés Similaires
Similar Compounds
Diethylenetriaminepentaacetic acid (DTPA): A chelating agent used in various applications, including radiopharmaceuticals and MRI contrast agents.
Tyrosine-containing polypeptides: Used in various biological and medical applications for their ability to interact with specific proteins and enzymes.
Uniqueness
Di-DTPA-LTL is unique due to its dual labeling with indium-111 and iodine-131, which enhances its efficacy in tumor radioimmunoimaging. Its design as a bivalent hapten based on a tyrosine-containing polypeptide also contributes to its specificity and effectiveness in targeting carcinoembryonic antigen (CEA) in colorectal cancer patients .
Propriétés
Formule moléculaire |
C52H82N12O23 |
|---|---|
Poids moléculaire |
1243.3 g/mol |
Nom IUPAC |
3-[2-[2-[[2-[[(5S)-5-[[(2R)-2-[[(2S)-2-acetamido-6-[[2-[2-[2-[bis(carboxymethyl)amino]ethyl-(carboxymethyl)amino]ethyl-(carboxymethyl)amino]acetyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-6-amino-6-oxohexyl]amino]-2-oxoethyl]-(carboxymethyl)amino]ethyl-(carboxymethyl)amino]ethyl-(carboxymethyl)amino]propanoic acid |
InChI |
InChI=1S/C52H82N12O23/c1-34(65)56-38(7-3-5-14-55-41(68)26-63(31-47(79)80)22-19-61(29-45(75)76)20-23-64(32-48(81)82)33-49(83)84)51(86)58-39(24-35-8-10-36(66)11-9-35)52(87)57-37(50(53)85)6-2-4-13-54-40(67)25-62(30-46(77)78)21-18-60(28-44(73)74)17-16-59(27-43(71)72)15-12-42(69)70/h8-11,37-39,66H,2-7,12-33H2,1H3,(H2,53,85)(H,54,67)(H,55,68)(H,56,65)(H,57,87)(H,58,86)(H,69,70)(H,71,72)(H,73,74)(H,75,76)(H,77,78)(H,79,80)(H,81,82)(H,83,84)/t37-,38-,39+/m0/s1 |
Clé InChI |
ACOHBBKFLNUKIO-VDYROPKHSA-N |
SMILES isomérique |
CC(=O)N[C@@H](CCCCNC(=O)CN(CCN(CCN(CC(=O)O)CC(=O)O)CC(=O)O)CC(=O)O)C(=O)N[C@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCCCNC(=O)CN(CCN(CCN(CCC(=O)O)CC(=O)O)CC(=O)O)CC(=O)O)C(=O)N |
SMILES canonique |
CC(=O)NC(CCCCNC(=O)CN(CCN(CCN(CC(=O)O)CC(=O)O)CC(=O)O)CC(=O)O)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCCCNC(=O)CN(CCN(CCN(CCC(=O)O)CC(=O)O)CC(=O)O)CC(=O)O)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



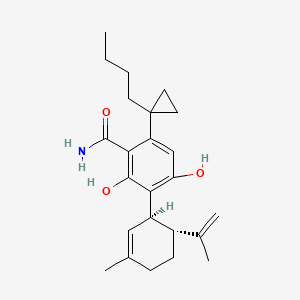
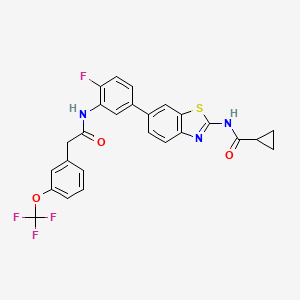
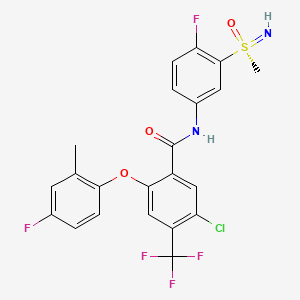
![5-[5-(difluoromethyl)-1,3,4-oxadiazol-2-yl]-N-[1-(4-fluorophenyl)ethyl]pyrimidin-2-amine](/img/structure/B15135613.png)
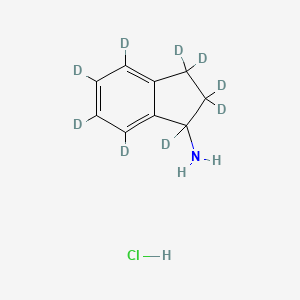




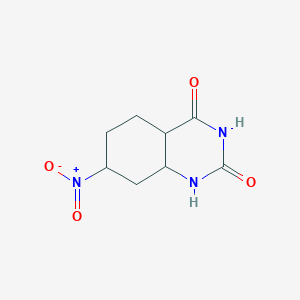
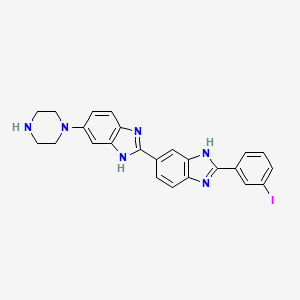
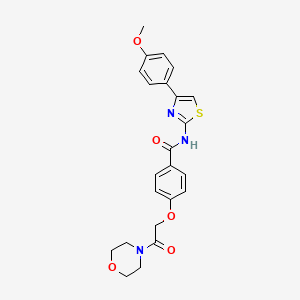
![N-[3-cyano-4-(4-methoxyphenyl)-5-oxo-4H-pyrano[2,3-b]chromen-2-yl]acetamide](/img/structure/B15135665.png)
